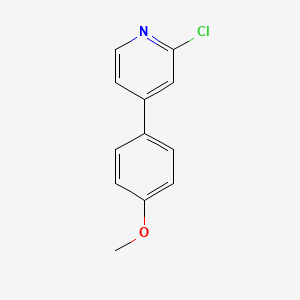

2-Chloro-4-(4-methoxyphenyl)pyridine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Within this field, pyridine (B92270) (C₅H₅N) stands out as a fundamental six-membered heterocyclic aromatic compound. sigmaaldrich.com It is structurally analogous to benzene (B151609), with the key difference being the replacement of a methine group (=CH−) with a nitrogen atom (=N−). sigmaaldrich.comresearchgate.net This substitution imparts distinct properties to the molecule, rendering it a basic heterocycle. researchgate.net Pyridine and its derivatives are not merely academic curiosities; they serve as essential building blocks in a multitude of applications, spanning pharmaceuticals, agrochemicals, and material science. sigmaaldrich.com In fact, the pyridine framework is a core component in more than 7,000 existing drug molecules, underscoring its importance in medicinal chemistry. tandfonline.compipzine-chem.com

The synthesis of substituted pyridines is a significant focus of chemical research. Various methods are employed to create pyridine derivatives, including condensation reactions, cyclization reactions, and cross-coupling reactions. sigmaaldrich.com The specific reactivity of the pyridine ring, which can be influenced by the nitrogen atom and various substituents, allows for the targeted synthesis of complex molecules. For instance, the presence of the nitrogen atom makes the pyridine ring electron-deficient and generally less reactive towards electrophiles than benzene. mdpi.com However, it also facilitates other types of reactions, such as nucleophilic substitution, particularly when a good leaving group is present on the ring. researchgate.net

Significance of Pyridine Scaffolds in Chemical Research

The pyridine scaffold is often referred to as a "privileged scaffold" in the field of medicinal chemistry. tandfonline.comthieme-connect.com This term highlights its frequent appearance in a wide array of biologically active compounds and approved drugs. tandfonline.comthieme-connect.com The inclusion of a pyridine ring in a molecule's structure can have a profound effect on its pharmacological properties, often leading to enhanced biochemical potency, improved metabolic stability, and better cell permeability. nih.govcdnsciencepub.com

The versatility of the pyridine nucleus allows for the introduction of various functional groups at different positions, enabling chemists to generate extensive libraries of compounds for biological screening. nih.gov This adaptability makes it an invaluable tool in the drug discovery process. nih.gov Pyridine derivatives form the basis of numerous therapeutic agents across a broad spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govorganic-chemistry.org The significance of this scaffold is further cemented by its presence in many essential natural products, such as vitamins like niacin (vitamin B₃) and pyridoxine (B80251) (vitamin B₆), as well as vital coenzymes like NAD and NADP. nih.govcdnsciencepub.com

Overview of Chlorinated and Methoxyphenyl-Substituted Pyridines in Academic Literature

Within the vast family of pyridine derivatives, chlorinated and methoxyphenyl-substituted pyridines represent two important subclasses that are frequently utilized in chemical synthesis and research.

Chlorinated Pyridines are valuable intermediates in organic synthesis. lab-chemicals.com The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups onto the pyridine ring. researchgate.net The reactivity of chloropyridines, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki coupling, has made them readily available and cost-effective starting materials for the synthesis of more complex molecules, such as arylpyridines. thieme-connect.com The electronic properties and chemical reactivity of the pyridine ring are significantly influenced by the position and number of chlorine substituents. chemimpex.com

Methoxyphenyl-Substituted Pyridines are another class of compounds that have garnered considerable interest in research. The methoxy (B1213986) group (–OCH₃) is an electron-donating group that can modulate the electronic characteristics and, consequently, the biological activity of the parent molecule. These compounds have been explored for various potential applications in medicinal chemistry. For example, derivatives containing the methoxyphenyl moiety have been investigated for their potential as cholinesterase inhibitors and in the development of anticancer agents. tandfonline.comgoogle.com The synthesis of molecules that incorporate a methoxyphenyl group attached to a pyridine or other heterocyclic rings is a common theme in synthetic organic chemistry. acs.org

The compound 2-Chloro-4-(4-methoxyphenyl)pyridine combines features of both these subclasses, incorporating a reactive chlorine atom at the 2-position and a 4-methoxyphenyl (B3050149) group at the 4-position of the pyridine ring. A primary and efficient method for the synthesis of such 4-aryl-2-chloropyridines is the Suzuki-Miyaura cross-coupling reaction. thieme-connect.com This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a chloropyridine and an arylboronic acid, in this case, 4-methoxyphenylboronic acid. thieme-connect.com

Below are interactive data tables summarizing the properties of a closely related compound, 2-Chloro-4-methoxypyridine (B97518), and the general conditions for Suzuki coupling reactions used to synthesize arylpyridines.

Table 1: Physicochemical Properties of 2-Chloro-4-methoxypyridine Note: The following data is for a structurally related compound, 2-Chloro-4-methoxypyridine, and is provided for illustrative purposes.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆ClNO | sigmaaldrich.comtandfonline.com |

| Molecular Weight | 143.57 g/mol | sigmaaldrich.comtandfonline.com |

| Appearance | Brown color hygroscopic liquid | tandfonline.com |

| Boiling Point | 224-225 °C | sigmaaldrich.com |

| Density | 1.258 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.5400 | sigmaaldrich.com |

| CAS Number | 17228-69-2 | sigmaaldrich.comtandfonline.com |

Table 2: General Conditions for Suzuki Coupling of Chloropyridines with Arylboronic Acids Note: These are generalized conditions and may vary depending on the specific substrates.

| Component | Example | Purpose/Role | Reference(s) |

| Aryl Halide | 2-Chloropyridine (B119429) or 4-Chloropyridine | Electrophilic coupling partner | thieme-connect.com |

| Boronic Acid | Phenylboronic acid | Nucleophilic coupling partner | thieme-connect.com |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Facilitates the cross-coupling reaction | mdpi.comthieme-connect.com |

| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ | Activates the boronic acid and neutralizes byproducts | mdpi.comthieme-connect.com |

| Solvent | Toluene, DME/H₂O, or 1,4-Dioxane (B91453) | Reaction medium | mdpi.comthieme-connect.com |

| Temperature | 100 °C to Reflux | Provides energy to overcome activation barrier | mdpi.comthieme-connect.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-11-4-2-9(3-5-11)10-6-7-14-12(13)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQMNDGQFLNLEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702881 | |

| Record name | 2-Chloro-4-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914303-35-8 | |

| Record name | 2-Chloro-4-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 4 Methoxyphenyl Pyridine and Analogues

Strategies for Constructing the Pyridine (B92270) Core

The de novo synthesis of the pyridine nucleus is a foundational aspect of preparing complex pyridine derivatives. These methods often involve the formation of the heterocyclic ring from acyclic precursors through various bond-forming strategies.

Cyclization Reactions

Cyclization reactions represent a classical and powerful approach to pyridine synthesis. These methods typically involve the construction of a precursor that undergoes a ring-closing reaction to form the aromatic pyridine ring.

One of the most prominent strategies is the [4+2] cycloaddition, or Diels-Alder reaction, where a diene reacts with a dienophile. nih.govwhiterose.ac.ukacs.org In the context of pyridine synthesis, aza-dienes (dienes containing a nitrogen atom) are commonly employed. For instance, 2-azadienes can be reacted with various dienophiles in a Diels-Alder reaction to form a dihydropyridine (B1217469) intermediate, which is then oxidized to the corresponding pyridine. nih.govwhiterose.ac.uk Vinylallenes have also been used in [4+2] cycloadditions with sulfonyl cyanides to generate isopyridine cycloadducts that can be converted to highly substituted pyridines. acs.org

Another key cyclization strategy involves 6π-electrocyclization of azatriene intermediates. A notable method employs a cascade reaction that begins with a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.orgnih.gov This forms a 3-azatriene intermediate, which undergoes thermal 6π-electrocyclization to a dihydropyridine, followed by air oxidation to yield the final pyridine product. organic-chemistry.orgnih.gov This approach is valued for its modularity and tolerance of a wide range of functional groups. nih.gov

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. taylorfrancis.comrsc.org This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. acsgcipr.org

The Hantzsch pyridine synthesis is a classic and widely studied MCR, traditionally involving the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized. taylorfrancis.comacsgcipr.org Modern variations of the Hantzsch synthesis allow for the creation of nonsymmetrical pyridines and can be accelerated using techniques like microwave irradiation or nanocatalysts. rsc.orgacsgcipr.org

More recent developments in MCRs for pyridine synthesis include a two-pot, three-component procedure based on a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes. whiterose.ac.uk These intermediates then undergo a Diels-Alder reaction to produce diverse tri- and tetrasubstituted pyridines. whiterose.ac.uk Another powerful MCR is the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like cobalt, which provides a straightforward and efficient route to multi-substituted pyridines. rsc.org

The table below summarizes various MCR approaches for pyridine synthesis.

Table 1: Comparison of Selected Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Components | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | β-dicarbonyl compound, aldehyde, ammonia source | Often requires subsequent oxidation | Classic, well-established method for dihydropyridines. taylorfrancis.comacsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | Typically thermal conditions | Direct formation of the aromatic pyridine ring. whiterose.ac.uk |

| Aza-Wittig/Diels-Alder | Aldehyde, α,β-unsaturated acid, enamine | Catalytic, two-pot process | Access to diverse tri- and tetrasubstituted pyridines. nih.govwhiterose.ac.uk |

| [2+2+2] Cycloaddition | Two alkyne molecules, one nitrile molecule | Cobalt or other transition metals | Direct and efficient route to polysubstituted pyridines. rsc.org |

Installation of Chloro and Methoxyphenyl Moieties

Once the pyridine core is established, or by using appropriately substituted precursors, the chloro and 4-methoxyphenyl (B3050149) groups can be introduced. Cross-coupling reactions are among the most powerful and versatile tools for this purpose, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Cross-coupling reactions catalyzed by transition metals have revolutionized the synthesis of biaryl compounds and other complex molecules. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. researchgate.net

Palladium catalysis is the cornerstone of modern cross-coupling chemistry. youtube.com Several named reactions are routinely used to construct C-C bonds, such as the Suzuki-Miyaura (organoboron), Heck (alkene), and Sonogashira (alkyne) couplings. researchgate.netmdpi.commdpi.com

The Suzuki-Miyaura coupling is particularly relevant for the synthesis of 2-Chloro-4-(4-methoxyphenyl)pyridine. This reaction typically involves the palladium-catalyzed coupling of an arylboronic acid (or its derivative) with an aryl halide. researchgate.net To synthesize the target molecule, one could envision two primary Suzuki pathways:

Reacting 2-chloro-4-halopyridine with 4-methoxyphenylboronic acid.

Reacting a 4-aryl-2-halopyridine with a suitable boron-containing reagent.

A significant challenge in the functionalization of dihalopyridines is achieving regioselectivity. In 2,4-dichloropyridine (B17371), cross-coupling reactions conventionally occur at the C2 position, which is adjacent to the nitrogen atom. nsf.gov However, recent research has demonstrated that by using a very sterically hindered N-heterocyclic carbene (NHC) ligand, the selectivity can be inverted to favor coupling at the C4 position with high selectivity. nsf.gov This ligand-controlled approach enables the synthesis of 2-chloro-4-arylpyridines from 2,4-dichloropyridine. nsf.gov The general catalytic cycle for such a cross-coupling involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com

The table below provides an overview of palladium-catalyzed reactions applicable to pyridine functionalization.

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(OAc)₂, SPhos, Na₂CO₃ | Aryl-Aryl researchgate.net |

| Heck | Aryl Halide + Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-Vinyl mdpi.com |

| Sonogashira | Aryl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-Alkynyl mdpi.commdpi.com |

| Buchwald-Hartwig | Aryl Halide + Amine/Alcohol | Pd(OAc)₂, Xantphos, Base | Aryl-Nitrogen/Aryl-Oxygen researchgate.net |

Other Metal-Catalyzed Coupling Reactions

While palladium catalysts are dominant, other transition metals are also effective for cross-coupling reactions, sometimes offering complementary reactivity or milder reaction conditions.

Copper-catalyzed reactions provide a valuable alternative for C-N and C-C bond formation. For instance, a modular synthesis of substituted pyridines utilizes a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids as a key step. organic-chemistry.orgnih.gov Copper catalysis has also been employed in cyclization reactions following Sonogashira couplings to build fused heterocyclic systems like azaindoles from substituted pyridines. mdpi.com

Nickel-catalyzed couplings are also gaining prominence, particularly for their ability to activate challenging substrates like aryl chlorides and for their lower cost compared to palladium. Nickel catalysts have been shown to be effective in coupling functionalized methylthio-substituted heterocycles, including pyridines, with organozinc reagents. researchgate.net

Cobalt-catalyzed [2+2+2] cycloadditions of diynes and nitriles have emerged as an economical and efficient method for constructing multi-substituted pyridine rings from the ground up. rsc.org Additionally, some cross-coupling reactions can proceed without any transition metal catalyst at all, such as the desulfinative cross-coupling of heteroaryl sulfinates with Grignard reagents, offering a different synthetic pathway. tcichemicals.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the functionalization of pyridine rings. In this mechanism, a nucleophile attacks the electron-deficient pyridine ring, displacing a leaving group. youtube.comlibretexts.org The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. libretexts.org For halopyridines, reactivity is significantly enhanced at the 2- and 4-positions, as the electronegative nitrogen atom can stabilize the negative charge of the intermediate through resonance. youtube.comstackexchange.com

While direct substitution of a hydride ion is possible with very strong nucleophiles (the Chichibabin reaction), SNAr is more common on halopyridines where a halide acts as the leaving group. youtube.com These reactions often require elevated temperatures to overcome the energy barrier of disrupting the ring's aromaticity. youtube.comchemrxiv.org

A pertinent example is the synthesis of 2-chloro-4-methoxypyridine (B97518) from 2-chloro-4-nitropyridine (B32982) by reaction with sodium methoxide. sigmaaldrich.com This demonstrates a successful SNAr at the 4-position. Theoretically, a similar approach could be envisioned for the synthesis of this compound, where a suitable 4-methoxyphenyl nucleophile displaces a leaving group, such as a halide or a nitro group, at the 4-position of the 2-chloropyridine (B119429) ring. The reactivity can be further enhanced by activating the pyridine ring, for instance, by forming a 2-halopyridinium species, which can undergo substitution under milder conditions, even at room temperature with certain nucleophiles. chemrxiv.org

Deaminative Chlorination Strategies

Deaminative chlorination provides a method to introduce a chlorine atom onto an aromatic ring by converting a primary amino group. This transformation is a valuable alternative to the Sandmeyer reaction, offering a pathway that avoids the generation of potentially explosive diazonium salts. guidechem.comgoogle.comfip.org The strategy typically involves the activation of the amino group, followed by displacement with a chloride source.

This method could be applied to the synthesis of this compound by using 2-Amino-4-(4-methoxyphenyl)pyridine as a key precursor. The deaminative chlorination of this precursor would selectively replace the amino group at the C2 position with a chlorine atom to yield the final product. Modern methods utilize pyrylium (B1242799) reagents to facilitate this conversion under mild conditions, showcasing broad functional group tolerance, which is advantageous for complex molecules. google.comfip.org This makes deaminative chlorination a viable, albeit indirect, route for accessing the target compound, contingent on the availability of the corresponding aminopyridine precursor.

Precursor-Based Synthetic Routes

The synthesis of this compound is often best achieved through multi-step sequences starting from readily available precursors. These routes allow for the sequential and controlled introduction of the required substituents onto the pyridine core.

Utilization of Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates in pyridine chemistry. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution and can be readily removed at a later stage. For instance, 2-chloropyridine-N-oxide can be nitrated to form 2-chloro-4-nitropyridine-N-oxide. google.comgoogle.com This nitro-intermediate can then be converted to the target compound through reduction of the nitro group followed by other transformations, or by nucleophilic displacement of the nitro group.

A plausible synthetic pathway could start with a substituted pyridine N-oxide. For example, 4-nitropyridine (B72724) N-oxide can serve as a starting material to produce 2-chloro-4-methoxypyridine. sigmaaldrich.com Similarly, a process for preparing 4-chloropyridine-N-oxides involves the direct chlorination of the corresponding 4-H-pyridine-N-oxide. google.comwipo.int Following the formation of a suitably substituted pyridine N-oxide, the chlorine atom can be introduced at the 2-position. For example, treating a pyridine N-oxide with phosphorus oxychloride (POCl₃) is a common method for introducing a chlorine atom at the C2 position. guidechem.com

Synthesis from Pyridones and Nitropyridines

Pyridones (hydroxypyridines) are important precursors for the synthesis of chloropyridines. The hydroxyl group of a pyridone can be converted to a chloro substituent by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). Notably, 2-chloro-4-methoxypyridine can be synthesized from its corresponding precursor, 4-methoxy-2(1H)-pyridone. sigmaaldrich.com This establishes a clear and effective route from a pyridone intermediate.

Nitropyridines also serve as critical starting points. The nitro group is a strong electron-withdrawing group that can activate the pyridine ring for nucleophilic substitution. As mentioned, 2-chloro-4-nitropyridine is a key intermediate that can be synthesized via the nitration of 2-chloropyridine-N-oxide. google.comgoogle.com The nitro group in 2-chloro-4-nitropyridine can be subsequently reduced to an amino group using reagents like iron powder in acetic acid, yielding 2-chloro-4-aminopyridine with high efficiency. google.com This amino group can then be further modified, or the nitro-intermediate itself can be used in displacement reactions to build the final structure.

Preparation from Halogenated Pyridines

The most direct and powerful method for synthesizing this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netlibretexts.org This reaction creates a carbon-carbon bond between a haloarene and an organoboron compound. libretexts.org

The optimal strategy involves starting with a dihalogenated pyridine, such as 2,4-dichloropyridine or 2-chloro-4-bromopyridine , and coupling it with 4-methoxyphenylboronic acid . Research on analogous systems, such as the coupling of 2,4-dichloropyrimidines with arylboronic acids, demonstrates that the reaction is highly regioselective. mdpi.com The substitution occurs preferentially at the more reactive C4 position, leaving the chloro group at the C2 position intact. mdpi.comrsc.org This selectivity is a key advantage, allowing for the direct synthesis of the desired product.

The general catalytic cycle for this transformation involves the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is Br or Cl) at the 4-position, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound, particularly via the Suzuki-Miyaura coupling, are highly dependent on the optimization of reaction parameters. Key factors include the choice of catalyst, base, solvent, and temperature.

For the Suzuki coupling of a dihalopyridine with 4-methoxyphenylboronic acid, a common catalytic system involves a palladium(0) precursor, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] , and a base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) . mdpi.com The solvent plays a crucial role, with non-polar aprotic solvents like 1,4-dioxane (B91453) often providing the best results. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for optimizing these reactions. It can dramatically reduce reaction times from hours to minutes and improve yields. mdpi.comsciprofiles.com A study on the analogous coupling of 2,4-dichloropyrimidine (B19661) showed that microwave irradiation for 15-20 minutes in 1,4-dioxane with Pd(PPh₃)₄ and K₂CO₃ resulted in excellent yields of the C4-arylated product. mdpi.com The optimization of a model reaction is detailed in the table below, which can be considered analogous to the synthesis of the target compound.

Table 1: Optimization of Microwave-Assisted Suzuki Coupling Conditions for a Model Reaction Based on the reaction of 2,4-dichloropyrimidine with phenylboronic acid, which serves as a model for the synthesis of this compound. mdpi.com

| Catalyst (mol%) | Base | Solvent | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane | 15 | 150 | 71 |

| Pd(PPh₃)₄ (0.5) | K₂CO₃ | Toluene | 15 | 150 | 54 |

| Pd(PPh₃)₄ (0.5) | K₂CO₃ | Acetonitrile | 15 | 150 | 35 |

| Pd(dppf)Cl₂ (0.5) | K₂CO₃ | 1,4-Dioxane | 15 | 150 | 59 |

| Pd(OAc)₂ (0.5) | K₂CO₃ | 1,4-Dioxane | 15 | 150 | 48 |

The data clearly indicates that the combination of Pd(PPh₃)₄ as a catalyst and 1,4-dioxane as a solvent under microwave irradiation provides the most effective conditions, achieving a high yield in a very short reaction time. mdpi.com These optimized conditions are directly translatable to the efficient synthesis of this compound.

Solvent Effects

Aqueous solvent systems are frequently employed. The use of water is considered environmentally benign and can facilitate the dissolution of the base and the organoborane species. nih.gov Mixtures of an organic solvent with water are common, with combinations like 1,4-dioxane/water, toluene/water/ethanol, and ethanol/water demonstrating high efficacy in Suzuki couplings of related heterocyclic compounds. mdpi.comdurham.ac.uk The organic component ensures the solubility of the halo-pyridine and the palladium catalyst.

In a model study on the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, a screening of various solvents revealed that a 1,4-dioxane/water mixture provided superior results compared to other systems like DMF, THF, or methanol (B129727) under microwave irradiation. mdpi.comresearchgate.net For the coupling of 2,4-dichloropyridine with (4-methoxyphenyl)boronic acid, it has been noted that the use of polar solvents can lead to a decrease in regioselectivity. thieme-connect.com The choice of solvent can also impact the reaction mechanism; for instance, certain conditions can promote the formation of palladium nanoparticles, which may influence catalytic activity and selectivity. nih.gov

Below is a table summarizing the effect of different solvents on the yield of Suzuki-Miyaura coupling reactions for structurally related chloro-pyridines and -pyrimidines.

| Reactants | Catalyst System | Solvent System | Yield (%) | Reference |

| 2,4-dichloropyrimidine + Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 1,4-Dioxane/H₂O | 81 | mdpi.com |

| 2,4-dichloropyrimidine + Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Toluene | 65 | researchgate.net |

| 2,4-dichloropyrimidine + Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | DMF | 55 | researchgate.net |

| 4'-bromoacetophenone + Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | EtOH/H₂O | 99 | nih.gov |

| 4'-bromoacetophenone + Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | DMF/H₂O | 90.9 | nih.gov |

| 4-chloro-2-trichloromethylquinazoline + Arylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | Toluene/EtOH/H₂O | 72-91 | researchgate.net |

Temperature and Pressure Considerations (e.g., Microwave Irradiation)

Temperature is a crucial parameter in controlling the reaction rate of Suzuki couplings. Conventional heating methods often require elevated temperatures and prolonged reaction times. durham.ac.uk For instance, the palladium charcoal-catalyzed coupling of 2-chloro-6-methoxypyridine (B123196) with phenylboronic acid is conducted at 80 °C for 9 hours. amazonaws.com

Microwave irradiation has emerged as a powerful tool for accelerating these reactions, often leading to significantly reduced reaction times and improved yields. sciprofiles.comnih.gov This technology allows for rapid and uniform heating of the reaction mixture, which can enhance reaction rates dramatically. durham.ac.uk In the synthesis of C4-substituted pyrimidines from 2,4-dichloropyrimidines, microwave-assisted Suzuki coupling at 100 °C was completed in just 15 minutes, yielding the product in 81% yield. mdpi.com In contrast, conventional heating might require several hours to achieve similar results. durham.ac.uk

The optimization of temperature is key; for the aforementioned reaction, 100 °C was found to be optimal, as higher temperatures (120-140 °C) did not improve the yield and led to the formation of side products. mdpi.com Simultaneous cooling technology can be employed with microwave heating to maintain a moderate temperature while delivering high energy, which can be beneficial for sensitive substrates. durham.ac.uk

The following table illustrates the impact of temperature and heating method on Suzuki coupling reactions.

| Reactants | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

| 2,4-dichloropyrimidine + Phenylboronic acid | Microwave | 100 | 15 min | 81 | mdpi.com |

| 2,4-dichloropyrimidine + Phenylboronic acid | Microwave | 120 | 15 min | 79 | mdpi.com |

| 4-bromoanisole + Phenylboronic acid | Conventional | ~100 | 8 h | High | durham.ac.uk |

| 4-bromoanisole + Phenylboronic acid | Microwave | 120 | 10 min | High | durham.ac.uk |

| Aryl Perfluoro-octylsulfonates + Boronic Acids | Microwave | 100-130 | 10 min | Good-Excellent | nih.gov |

Catalyst Selection and Loading

The catalytic system, comprising a palladium source and often a ligand, is the cornerstone of the Suzuki-Miyaura coupling. libretexts.org The choice of catalyst and its loading level directly affects reaction efficiency, cost, and scope.

For the synthesis of arylpyridines, various palladium sources have been utilized, including homogeneous catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (B1210297) (Pd(OAc)₂), as well as heterogeneous catalysts like palladium on charcoal (Pd/C). mdpi.comrsc.orgacs.org Heterogeneous catalysts are advantageous for industrial applications due to their ease of handling and removal from the reaction mixture by filtration. acs.org

The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org For coupling reactions involving less reactive aryl chlorides, the use of electron-rich, bulky phosphine (B1218219) ligands is often necessary. acs.org Ligands such as triphenylphosphine (B44618) (PPh₃) have proven effective for the coupling of 2-chloropyridines. acs.org More advanced, sterically hindered dialkylbiaryl phosphine ligands like SPhos and IPr have shown exceptional activity, enabling reactions with very low catalyst loadings and with challenging substrates. nih.govnih.gov

Catalyst loading is another important consideration. While higher loadings can ensure faster conversion, minimizing the amount of palladium is desirable for economic and environmental reasons. rsc.org Research has focused on developing highly active catalytic systems that perform efficiently at very low loadings. For instance, Suzuki couplings of unactivated aryl chlorides have been achieved with catalyst loadings as low as 0.0005 mol% Pd using an SPhos-based catalyst. nih.gov In the microwave-assisted synthesis of C4-substituted pyrimidines, an extremely low catalyst loading of 0.5 mol% Pd(PPh₃)₄ was sufficient. mdpi.comsciprofiles.com

The table below provides an overview of different catalyst systems and their loadings used in Suzuki couplings of related chloro-heterocycles.

| Reactant(s) | Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) | Reference |

| 2,4-dichloropyrimidine + Phenylboronic acid | Pd(PPh₃)₄ | - | 0.5 | 81 | mdpi.com |

| 2-chloro-6-methoxypyridine + Phenylboronic acid | 10% Pd/C | PPh₃ | 0.12 mmol Pd | High | amazonaws.com |

| 2,4-dichloropyridine + (4-methoxyphenyl)boronic acid | Pd(OAc)₂ | IPr | 2 | 90 (10:1 ratio) | nih.gov |

| Unactivated Aryl Chlorides | Pd(OAc)₂ | SPhos | 0.0005 | High | nih.gov |

| Electron-poor Aryl Chlorides | Pd(OAc)₂ | TPPTS | 0.005 (50 ppm) | up to 97 | rsc.org |

Regioselectivity Control in Substitution Reactions

In the synthesis of this compound from a precursor like 2,4-dichloropyridine, controlling the regioselectivity of the substitution is paramount. The two chlorine atoms on the pyridine ring exhibit different reactivities, which can be exploited to achieve selective substitution.

Generally, in dihalopyridines and dihalopyrimidines, the C4 position is more susceptible to nucleophilic attack and oxidative addition of palladium in cross-coupling reactions than the C2 position. mdpi.comacs.org This inherent preference is attributed to the electronic effects of the ring nitrogen, which makes the C4 (and C6) position more electrophilic. researchgate.net Consequently, Suzuki-Miyaura reactions on 2,4-dichloropyridine or 2,4-dichloropyrimidine with one equivalent of boronic acid typically yield the C4-substituted product as the major isomer. mdpi.comacs.org

However, this innate selectivity can be either enhanced or reversed by judicious selection of the reaction conditions, particularly the ligand. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to dramatically favor C4-selective cross-coupling of 2,4-dichloropyridines. nih.gov This ligand-controlled selectivity allows for the formation of C4-arylpyridines with high regioselectivity (e.g., ratios of ~10:1 to 18:1 of C4:C2 isomer). thieme-connect.comnih.gov The steric bulk of the ligand is believed to direct the palladium catalyst to the less hindered C4 position.

Interestingly, ligand-free conditions, specifically "Jeffery" conditions, have been found to provide exceptionally high C4-selectivity (>99:1) in the Suzuki coupling of 2,4-dichloropyridine. nih.gov This phenomenon is thought to involve the formation of palladium nanoparticles as the active catalytic species, which exhibit a different selectivity profile compared to molecular palladium-ligand complexes. nih.gov Therefore, by carefully choosing either a bulky ligand or ligand-free conditions, the synthesis can be precisely directed to afford the desired 2-chloro-4-arylpyridine isomer.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 4 Methoxyphenyl Pyridine Scaffolds

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 2-Chloro-4-(4-methoxyphenyl)pyridine exhibits characteristic basic and nucleophilic properties. As with simple pyridines, this nitrogen atom possesses a lone pair of electrons, making it susceptible to reactions with electrophiles.

Protonation and Lewis Acid Complexation: The pyridine nitrogen is basic and readily forms salts with strong acids. researchgate.net It can also coordinate with Lewis acids. This interaction is a critical consideration in reactions like Friedel-Crafts, as the complexation with the Lewis acid catalyst (e.g., AlCl₃) deactivates the pyridine ring towards electrophilic attack by further reducing its electron density. youtube.com

N-Oxidation: A common strategy to modify the reactivity of the pyridine ring is through N-oxidation. The pyridine nitrogen can be oxidized, typically using reagents like hydrogen peroxide or a peroxy acid, to form the corresponding pyridine N-oxide. This transformation alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack. wikipedia.orgorganic-chemistry.org The N-oxide can also facilitate subsequent reactions, such as the introduction of amino groups. nih.gov

Quaternization: The nitrogen atom can act as a nucleophile and react with alkyl halides to form quaternary pyridinium salts. researchgate.net This process introduces a positive charge on the nitrogen atom, significantly activating the pyridine ring for nucleophilic substitution reactions.

Reactivity of the Chloro Substituent

The chlorine atom at the 2-position of the pyridine ring is the most labile site for substitution, primarily due to the electron-withdrawing nature of the ring nitrogen. This makes it an excellent handle for introducing a wide variety of functional groups through nucleophilic displacement or metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

The 2-chloro group is readily displaced by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. thieme-connect.comresearchgate.netlookchem.com This reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing pyridine nitrogen. researchgate.netnih.gov

Electron-deficient 2-halopyridines are particularly reactive in SNAr reactions. thieme-connect.com A diverse range of nucleophiles can be employed, with amines being among the most common, leading to the formation of 2-aminopyridine derivatives. thieme-connect.com While some reactions require harsh conditions, advancements such as flow chemistry allow for efficient, uncatalyzed amination of even unactivated 2-chloropyridines at high temperatures with short reaction times. thieme-connect.com

| Nucleophile | Reagent Example | Product Type | Reference |

| Amines | Piperidine, Pyrrolidine | 2-Aminopyridines | thieme-connect.com |

| Thiols | Glutathione | 2-Thio-pyridines | researchgate.netnih.gov |

| Alkoxides | Sodium methoxide | 2-Alkoxypyridines | sigmaaldrich.com |

This table presents examples of nucleophiles used in SNAr reactions with 2-chloropyridines.

Cross-Coupling Reactions for Further Functionalization

Palladium and nickel-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-heteroatom bond formation, and the 2-chloro position of the pyridine scaffold is an ideal site for such transformations. These methods offer a powerful way to introduce alkyl, aryl, and other organic fragments.

Nickel-Catalyzed Cross-Coupling: Nickel catalysis is particularly effective for the cross-coupling of 2-chloropyridines. nih.govnih.gov This includes cross-electrophile coupling with alkyl bromides and couplings with Grignard reagents. nih.govoup.com These reactions provide routes to 2-alkylated and 2-arylated pyridines. nih.govresearchgate.net However, the coupling of 2-chloropyridines can sometimes be more challenging than that of their 3- and 4-isomers, potentially due to catalyst inhibition by the product. rsc.orgacs.org

Suzuki-Miyaura Coupling: While challenging, Suzuki-Miyaura reactions can be performed on 2-chloropyridine (B119429) substrates using specific nickel-based catalytic systems to introduce aryl or heteroaryl groups. nih.govrsc.org

Kumada-Tamao-Corriu Coupling: This reaction, which utilizes Grignard reagents, is also a viable method for functionalizing the 2-position. The transmetalation step with Grignard reagents is often more rapid compared to other organometallic reagents, which can overcome some of the challenges associated with 2-halopyridine couplings. rsc.org

| Reaction Name | Catalyst System (Example) | Coupling Partner | Product Type | Reference |

| Cross-Electrophile Coupling | Ni/bathophenanthroline | Alkyl bromides | 2-Alkylpyridines | nih.govnih.gov |

| Kumada Coupling | Co(acac)₂ | Benzylmagnesium chloride | 2-Benzylpyridines | oup.com |

| Suzuki-Miyaura Coupling | NiCl(o-tol)(dppf) | Arylboronic acids | 2-Arylpyridines | rsc.org |

This table summarizes key cross-coupling reactions for functionalizing the 2-chloro position.

Reactivity of the Methoxyphenyl Group

The methoxyphenyl substituent offers additional opportunities for derivatization, either through reactions on the aromatic ring or by modification of the methoxy (B1213986) group itself.

Electrophilic Aromatic Substitution on the Phenyl Ring

The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution (SEAr). wikipedia.org This makes the phenyl ring of the 4-(4-methoxyphenyl) substituent significantly more nucleophilic than the pyridine ring. Consequently, electrophiles will preferentially react at the positions ortho to the methoxy group (positions 3' and 5'). Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents.

| Reaction Type | Reagent (Example) | Typical Product | Reference |

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-4-(3-nitro-4-methoxyphenyl)pyridine | wikipedia.org |

| Halogenation | Br₂/FeBr₃ | 2-Chloro-4-(3-bromo-4-methoxyphenyl)pyridine | wikipedia.org |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 2-Chloro-4-(3-acetyl-4-methoxyphenyl)pyridine | wikipedia.org |

This table illustrates potential electrophilic aromatic substitution reactions on the activated phenyl ring.

Modifications of the Methoxy Group

The methyl ether of the methoxy group can be cleaved to reveal a phenolic hydroxyl group, a versatile functional handle for further reactions. This O-demethylation is a common transformation for aryl methyl ethers.

A variety of reagents can accomplish this cleavage:

Boron Tribromide (BBr₃): This is a highly effective, albeit harsh, reagent for cleaving aryl methyl ethers under mild conditions. rsc.orgresearchgate.net

Lewis Acids: Other Lewis acids, such as aluminum chloride (AlCl₃), can also be used for demethylation. rsc.org

Protic Acids: Strong acids like hydrobromic acid (HBr), hydriodic acid (HI), or even hydrochloric acid (HCl) in water at high temperatures and pressures can effectively remove the methyl group. kuleuven.be

Oxidative Demethylation: In biological systems, enzymes such as cytochrome P450 (e.g., CYP3A4) can catalyze the oxidative O-demethylation of anisole (B1667542) moieties to the corresponding phenols. wikipedia.org

The resulting phenol opens up new avenues for derivatization, including O-alkylation, acylation, or conversion to a triflate for further cross-coupling reactions.

Derivatization for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The this compound scaffold is an excellent starting point for such studies due to the reactivity of the 2-chloro group, which allows for the introduction of diverse substituents.

A key derivatization strategy involves the nucleophilic substitution of the 2-chloro group with various amines to generate a series of 2-amino-4-(4-methoxyphenyl)pyridine derivatives. These derivatives have been investigated as potential tubulin polymerization inhibitors for anticancer applications. nih.gov

In one such study, the secondary amine linker between the pyridine (B ring) and the 4-methoxyphenyl (B3050149) (A ring) moieties was further alkylated to produce tertiary diarylamine derivatives. This modification was found to significantly influence the molecule's conformation and biological potency. The study explored the effects of different substituents on both the pyridine ring and the N-alkyl group attached to the amine linker. nih.gov

Key findings from SAR studies on this scaffold include:

N-Alkylation: The introduction of a methyl group on the linking amine (to form a tertiary amine) led to compound 3a , which showed significant cytotoxic activity against several human tumor cell lines. nih.gov

Pyridine Ring Substitution: The nature of the substituent at the 3-position of the pyridine ring was found to be critical for activity. A nitro group at this position was a key feature in the initial hit compounds.

N-Alkyl Chain Variation: Exploration of different alkyl groups on the amine linker revealed that potency could be modulated. For example, compounds with varying alkyl chains were synthesized and tested to determine the optimal size and nature of this group for inhibiting tubulin assembly. nih.gov

Table 3: SAR Insights on 2-Amino-4-(4-methoxyphenyl)pyridine Derivatives as Tubulin Inhibitors nih.gov

| Compound ID | B-Ring (Pyridine) Modification | Linker Modification | A-Ring | Biological Activity Highlight |

|---|---|---|---|---|

| 1a | 6-chloro, 3-nitro | Secondary Amine (-NH-) | 4-methoxyphenyl | Initial hit compound, promising cytotoxicity. |

| 3a | 6-chloro, 3-nitro | Tertiary Amine (-N(CH₃)-) | 4-methoxyphenyl | Showed significant cytotoxic activity (GI₅₀ = 1.55-2.20 μM). |

| 6a, 7g, 8c | Varied substitutions | Tertiary Amine | 4-methoxyphenyl | Among the most active compounds, potent inhibitors of tubulin assembly (IC₅₀ = 1.4-1.7 μM). |

These studies demonstrate how systematic derivatization of the this compound scaffold, particularly at the 2-position, provides crucial data for understanding the SAR. By modifying the linker, the substituents on the pyridine ring, and the appended amine fragments, researchers can fine-tune the pharmacological properties to develop more potent and selective therapeutic agents.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 4 Methoxyphenyl Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Analysis for Proton Environments

A ¹H NMR spectrum for 2-Chloro-4-(4-methoxyphenyl)pyridine would be expected to show distinct signals corresponding to the protons on both the pyridine (B92270) and the methoxyphenyl rings. Key features would include:

Chemical Shifts (δ): The position of each signal, indicating the electronic environment of the protons. Aromatic protons would typically appear in the downfield region (approx. 7.0-8.5 ppm), while the methoxy (B1213986) group protons (-OCH₃) would be found in the upfield region (approx. 3.8-4.0 ppm).

Integration: The area under each signal, which is proportional to the number of protons it represents.

Spin-Spin Coupling (J): The splitting of signals into multiplets (e.g., doublets, triplets), which reveals the connectivity of adjacent, non-equivalent protons. This would be crucial for assigning the specific positions of protons on both aromatic rings.

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, this analysis would identify:

The number of unique carbon environments.

The chemical shifts for each carbon, with carbons attached to electronegative atoms (like chlorine and oxygen) and those in the aromatic rings appearing at characteristic downfield positions. The carbon bearing the chlorine atom (C2 of the pyridine ring) would be significantly affected.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, confirming neighbor relationships within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity between the pyridine and the 4-methoxyphenyl (B3050149) rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS/HRESIMS)

HRMS, often using techniques like Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₂H₁₀ClNO). A key feature would be the characteristic isotopic pattern for a molecule containing one chlorine atom, showing two peaks with an approximate 3:1 intensity ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds. A vibrational spectrum for this compound would be expected to show characteristic absorption bands for:

C-Cl stretching vibrations.

Aromatic C-H and C=C stretching vibrations from both rings.

C-O stretching from the methoxy group.

C-N stretching within the pyridine ring.

Without access to published experimental data, a scientifically accurate and detailed analysis as requested cannot be completed. The generation of such an article requires specific findings from laboratory synthesis and characterization of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into the molecular conformation and intermolecular interactions that govern the solid-state structure.

The crystal structure of derivatives provides critical information on their solid-state packing. For example, the related compound 2-chloro-N-(4-methoxyphenyl)acetamide crystallizes in the monoclinic system with the space group P2₁/c researchgate.net. Another derivative, 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, was found to crystallize in the triclinic system researchgate.net. The analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide also revealed a defined crystal system, essential for understanding its structure iucr.org.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | Monoclinic | P2₁/c | researchgate.net |

| 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile | Triclinic | Not Specified | researchgate.net |

| Compound | Angle Description | Value (°) | Reference |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | Dihedral angle between phenyl ring and acetamido group | 28.87(5) | nih.govresearchgate.net |

| 2-chloro-N-(4-methoxyphenyl)acetamide | C7—C6—O2—C9 torsion angle | -174.61(10) | nih.gov |

| 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | Dihedral angle between central and a peripheral pyridine ring | 22.24(4) | nih.gov |

| 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | Dihedral angle between central and the other peripheral ring | 2.38(4) | nih.gov |

The packing of molecules in a crystal is directed by a network of intermolecular forces. In the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide, the molecules form a three-dimensional structure generated by N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, along with C—H⋯π interactions nih.govresearchgate.net. Conversely, due to a large separation between parallel phenyl rings (5.1075 Å), no π–π stacking interactions are observed in this particular structure nih.gov. In the crystal of 2-[chloro(4-methoxyphenyl)methyl]cyclohexane-1,3-dione, the packing features dimeric units and strands established by weak C—H⋯O and C—H⋯Cl contacts nih.gov. Similarly, the structure of 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine shows C—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π interactions with a centroid–centroid separation of 3.5864(6) Å nih.gov.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. For 2-chloro-N-(4-methoxyphenyl)acetamide, this analysis indicates that C⋯H/H⋯C interactions make the largest contribution to the surface area at 33.4% nih.gov. Other significant contributions come from Cl⋯H/H⋯Cl (20%) and O⋯H/H⋯O (19.5%) interactions nih.gov. In a more complex molecule containing a methoxyphenyl group, 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide, the Hirshfeld analysis showed that H⋯H contacts were the most significant contribution to the crystal packing at 45.2%, followed by C⋯H/H⋯C (20.2%) and O⋯H/H⋯O (15.8%) interactions iucr.org.

| Compound | Contact Type | Contribution (%) | Reference |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | C⋯H/H⋯C | 33.4 | nih.gov |

| Cl⋯H/H⋯Cl | 20.0 | nih.gov | |

| O⋯H/H⋯O | 19.5 | nih.gov | |

| 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)...]sulfanyl}-N-phenylacetamide | H⋯H | 45.2 | iucr.org |

| C⋯H/H⋯C | 20.2 | iucr.org | |

| O⋯H/H⋯O | 15.8 | iucr.org |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 4 Methoxyphenyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in density functional theory, are instrumental in elucidating the fundamental properties of a molecule. These calculations provide insights into the molecule's geometry, the distribution of its electrons, and its reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. For 2-Chloro-4-(4-methoxyphenyl)pyridine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net

The geometry optimization process seeks the lowest energy conformation of the molecule. A critical parameter in this compound is the dihedral angle between the pyridine (B92270) and the methoxyphenyl rings. Due to steric hindrance between the ortho hydrogens of the two rings, a completely planar structure is unlikely. The molecule is expected to adopt a twisted conformation to minimize steric strain.

The electronic structure is influenced by the substituents. The chlorine atom at the 2-position acts as an electron-withdrawing group through induction, while the methoxy (B1213986) group at the para-position of the phenyl ring is an electron-donating group through resonance. DFT calculations on 2-halopyridines have shown that halogen substitution at the C2 position leads to a noticeable shortening of the adjacent N–C(2) bond. researchgate.net Conversely, the bond lengths within the methoxyphenyl ring will be influenced by the electron-donating nature of the methoxy group.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds. Note: These are estimated values based on data from related structures like 2-chloropyridine (B119429) and anisole (B1667542) derivatives.

| Parameter | Predicted Value | Reference Compound(s) |

| C-Cl Bond Length | ~1.74 Å | 2-Chloropyridine |

| C-O (methoxy) Bond Length | ~1.36 Å | Anisole |

| N-C2 (pyridine) Bond Length | ~1.33 Å | 2-Chloropyridine researchgate.net |

| C4-C(phenyl) Bond Length | ~1.48 Å | Biphenyl derivatives |

| Dihedral Angle (Py-Ph) | 20° - 40° | Substituted biphenyls |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. pku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's excitability and chemical stability. nih.gov

For this compound, the HOMO is expected to be localized predominantly on the electron-rich 4-methoxyphenyl (B3050149) ring, which is the primary electron-donating part of the molecule. In contrast, the LUMO is anticipated to be centered on the electron-deficient 2-chloropyridine ring, the electron-accepting moiety. ijrar.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound. Note: Values are illustrative and based on calculations for similar aromatic and heterocyclic systems.

| Orbital | Predicted Energy (eV) | Significance |

| HOMO | -5.9 to -6.2 | Electron-donating ability nih.gov |

| LUMO | -1.8 to -2.1 | Electron-accepting ability nih.gov |

| HOMO-LUMO Gap (ΔE) | ~4.1 eV | Chemical reactivity, stability nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface.

In this compound, the MEP map would reveal several key features:

Negative Regions (Nucleophilic Sites): The most negative potential is expected around the pyridine nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. researchgate.net Another negative region would be located near the oxygen atom of the methoxy group.

Positive Regions (Electrophilic Sites): Positive potential would be found on the hydrogen atoms. Furthermore, a region of enhanced positive potential, known as a σ-hole, is predicted to exist on the chlorine atom along the extension of the C-Cl bond, making it a potential site for halogen bonding interactions. fu-berlin.deresearchgate.net The electron-deficient pyridine ring, in general, will exhibit a more positive potential compared to the phenyl ring.

Charge Transfer Analysis

The "push-pull" nature of this compound, with its electron-donating methoxyphenyl group (push) and electron-withdrawing chloropyridine moiety (pull), suggests the possibility of intramolecular charge transfer (ICT). mdpi.comrsc.org Upon photoexcitation, an electron can be promoted from a molecular orbital localized on the donor part (methoxyphenyl) to one localized on the acceptor part (chloropyridine).

This phenomenon can be investigated computationally by analyzing the character of the excited states using Time-Dependent DFT (TD-DFT). The analysis involves examining the molecular orbitals involved in the electronic transitions. An ICT state is characterized by a significant spatial separation of the HOMO and LUMO and a large change in dipole moment upon excitation. nih.govnih.gov Such ICT properties are critical for applications in nonlinear optics and organic electronics.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR, Raman)

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of the molecule.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for this compound would reflect the electronic environment of each nucleus. For instance, the pyridine protons and carbons would be deshielded (higher ppm) compared to unsubstituted pyridine due to the electron-withdrawing chlorine, while the methoxyphenyl protons and carbons would show shifts characteristic of a methoxy-substituted benzene (B151609) ring.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by determining the energies and oscillator strengths of electronic transitions. The spectrum of this compound is expected to show π-π* transitions characteristic of the coupled aromatic system.

Vibrational Spectroscopy (IR & Raman): DFT calculations can compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies, after appropriate scaling to account for anharmonicity and method limitations, can be correlated with experimental IR and Raman spectra. Key predicted vibrations would include C-Cl stretching, C-O-C stretching of the methoxy group, and various C-C and C-N stretching modes of the heterocyclic and aromatic rings. ijrar.org

Table 3: Selected Predicted Vibrational Frequencies (IR/Raman) for this compound. Note: Wavenumbers are estimates based on DFT calculations for 2-chloropyridine and anisole derivatives.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference Compound(s) |

| Aromatic C-H Stretch | 3050 - 3100 | 2-Chloropyridine, Anisole ijrar.org |

| Pyridine Ring Stretch | 1570 - 1600 | 2-Chloropyridine researchgate.net |

| Phenyl Ring Stretch | 1450 - 1500 | Anisole |

| C-O-C Asymmetric Stretch | 1240 - 1260 | Anisole |

| C-Cl Stretch | 750 - 780 | 2-Chloropyridine researchgate.net |

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling techniques like molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound. aps.org MD simulations model the atomic movements over time, providing insights into conformational flexibility, solvation effects, and interactions with other molecules.

For instance, an all-atom MD simulation could be used to explore the rotational dynamics around the C-C bond connecting the two rings in an explicit solvent environment. acs.org This would provide a more realistic understanding of the molecule's conformational preferences in solution. Furthermore, if the molecule is investigated as a potential ligand for a biological target (e.g., a protein kinase), MD simulations combined with molecular docking can be used to predict its binding mode, stability within the binding site, and the key intermolecular interactions (like hydrogen or halogen bonds) that stabilize the complex. acs.org

Conformation Analysis

In related structures like N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and the benzene ring is found to be 14.25 (5)°. All non-hydrogen atoms in this analogue lie nearly in a single plane, indicating a tendency towards planarity which can be influenced by crystal packing forces and intramolecular interactions. The conformation of the methoxy group itself is also of interest; in N-(4-methoxyphenyl)picolinamide, it is nearly planar with the benzene ring, with a C9—C10—O2—C13 torsion angle of 7.5 (5)°.

For this compound, the key conformational feature is the torsion angle between the pyridine and the 4-methoxyphenyl ring. Theoretical calculations, such as those using Newman projections for molecules like 2-chlorobutane, help in determining the most stable conformers by assessing steric and torsional strain. youtube.com The lowest energy conformation for this compound would seek to minimize steric hindrance between the hydrogen atoms adjacent to the inter-ring bond and the chloro-substituent. The planarity of the two aromatic rings relative to each other is a balance between the stabilizing effects of π-system conjugation and the destabilizing steric repulsion between ortho-hydrogens.

Table 1: Conformational Data of a Structurally Related Compound: N-(4-Methoxyphenyl)picolinamide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| Dihedral Angle (Pyridine-Benzene) | 14.25 (5)° | |

| C9—C10—O2—C13 Torsion Angle | 7.5 (5)° | |

| N1—C5—C6—N2 Torsion Angle | 3.1 (4)° | |

| C6—N2—C7—C8 Torsion Angle | 12.7 (6)° |

This interactive table provides crystallographic data for N-(4-methoxyphenyl)picolinamide, a molecule with structural similarities to this compound, offering insights into likely conformational parameters.

Ligand-Target Interaction Prediction through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like a protein or enzyme. This method is instrumental in drug discovery for predicting binding affinity and understanding interaction patterns. For this compound, while specific docking studies are not detailed in the search results, analysis of related 2-chloropyridine and methoxyphenyl-containing compounds provides a strong basis for predicting its potential interactions.

Studies on novel 2-chloropyridine derivatives containing flavone (B191248) moieties have shown their potential as telomerase inhibitors. nih.govsigmaaldrich.com Docking simulations positioned these compounds into the active site of telomerase (PDB ID: 3DU6) to elucidate the binding model. nih.govsigmaaldrich.com Similarly, 2-chloropyridine derivatives with a 1,3,4-oxadiazole (B1194373) moiety were docked into the same telomerase active site, revealing key interactions that contribute to their inhibitory activity. nih.gov

Another relevant study involved the molecular docking of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a compound featuring a substituted methoxyphenyl ring, against the cyclooxygenase-2 (COX-2) receptor (PDB ID: 6COX). fip.orgfip.org The results indicated a lower binding energy for the derivative compared to its parent compound, vanillin, suggesting enhanced activity. fip.orgfip.org The interactions typically observed in such docking studies include:

Hydrogen Bonds: The pyridine nitrogen is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic pyridine and phenyl rings can engage in π-π stacking or other hydrophobic interactions with nonpolar residues in a binding pocket.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms.

These precedents suggest that this compound could effectively bind to various biological targets, with its specific interactions being dictated by the topology and amino acid composition of the binding site.

Table 2: Examples of Molecular Docking Studies on Related Compounds

| Compound Class | Target Protein | PDB ID | Key Finding | Reference(s) |

| 2-Chloropyridine-flavone derivatives | Telomerase | 3DU6 | Determination of the probable binding model for telomerase inhibition. | nih.govsigmaaldrich.com |

| 2-Chloropyridine-oxadiazole derivatives | Telomerase | 3DU6 | Identification of active site interactions contributing to potent inhibitory activity. | nih.gov |

| 4-Formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | 6COX | Predicted better activity than the parent compound due to lower binding energy (-8.18 kcal/mol vs -4.96 kcal/mol). | fip.orgfip.org |

This interactive table summarizes molecular docking studies performed on compounds structurally related to this compound, highlighting their biological targets and key computational findings.

Virtual Screening Approaches for Activity Prediction

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. pdx.edu This approach can be applied to predict the potential biological activities of this compound by computationally "screening" it against databases of known biological targets.

The process typically involves several stages. Initially, a 3D representation of the compound is generated. Then, using methods like pharmacophore-based screening or molecular docking, the compound is evaluated against a panel of targets. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for binding.

For instance, a virtual screening workflow was successfully used to identify inhibitors for Janus kinases (JAKs) by starting with a library of pyrazolone (B3327878) derivatives and filtering them based on pharmacophore fit scores. mdpi.com Similarly, a collaborative virtual screening effort on imidazo[1,2-a]pyridine (B132010) derivatives, which included analogs with 4-methoxyphenyl substituents, helped to rapidly expand the chemical series and improve antiparasitic activity. This demonstrates how VS can guide the optimization of a chemical scaffold.

By submitting this compound to a broad virtual screening campaign, researchers could generate a profile of its likely biological activities, prioritizing it for further experimental testing against the most promising predicted targets.

Theoretical Insights into Reactivity and Selectivity

Mechanistic Studies of Chemical Reactions

The chemical reactivity of this compound is dominated by the chemistry of its substituted pyridine ring, particularly the chloro-substituent at the 2-position. This position is activated towards nucleophilic aromatic substitution (SNAr).

Theoretical and experimental studies on 2-chloropyridines confirm that nucleophilic substitution proceeds through a two-step addition-elimination mechanism. youtube.com In this process, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. youtube.com The aromaticity of the ring is temporarily disrupted in this step. youtube.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored.

Influence of Substituents on Electronic Properties and Reactivity

The reactivity of this compound is modulated by the electronic effects of its two key substituents: the chlorine atom and the 4-methoxyphenyl group. These substituents influence the electron density of the pyridine ring through a combination of inductive and resonance effects. lumenlearning.com

Chloro Group (at C2): Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic attack but activates the carbon it is attached to (C2) for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org Halogens also have a weak electron-donating resonance effect (+R) due to their lone pairs, but for halogens, the inductive effect typically dominates. libretexts.org

Table 3: Summary of Substituent Effects on the Pyridine Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Nucleophilic Substitution at C2 |

| Chloro | C2 | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Activating |

| 4-Methoxyphenyl | C4 | Weak Electron-Withdrawing (-I) | Strong Electron-Donating (+R) | Deactivating (relative to H) |

This interactive table outlines the electronic influence of the chloro and 4-methoxyphenyl groups on the reactivity of the pyridine ring towards nucleophilic substitution.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

The synthesis of polysubstituted pyridines is a cornerstone of medicinal and materials chemistry. nih.gov Future research will likely focus on developing more efficient, selective, and environmentally benign methods to produce 2-Chloro-4-(4-methoxyphenyl)pyridine and its analogs. A key area of development will be the refinement of cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming the carbon-carbon bond between the pyridine (B92270) and phenyl rings. nih.govresearchgate.net Researchers will likely explore novel palladium catalysts to improve yields and chemoselectivity, allowing for the precise installation of substituents. nih.gov

| Synthetic Strategy | Potential Improvement | Key References |

| Palladium-Catalyzed Cross-Coupling | Higher chemoselectivity, improved yields with novel catalysts. | nih.govresearchgate.net |

| Multi-component Reactions | Increased efficiency through one-pot procedures. | nih.gov |

| Greener Chemistry | Use of less hazardous reagents and solvents. | google.com |

| Novel Building Blocks | Exploration of alternative precursors for the pyridine core. | orgsyn.orgsigmaaldrich.com |

Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methods will be pivotal in rationally designing new derivatives with tailored properties. Density Functional Theory (DFT) studies can be employed to understand the electronic structure, reactivity, and geometry of the molecule and its potential analogs. researchgate.net This fundamental understanding can guide synthetic efforts by predicting the most likely sites for chemical modification.

Molecular docking and molecular dynamics simulations will be crucial for predicting how these compounds interact with biological targets, such as protein kinases. researchgate.net By simulating the binding affinity and mode of interaction, researchers can prioritize the synthesis of compounds that are most likely to be active. researchgate.net These computational techniques allow for the in-silico screening of large virtual libraries of derivatives, saving significant time and resources compared to traditional high-throughput screening. researchgate.net The ultimate aim is to use these predictive models to design molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Deeper Elucidation of Biological Mechanisms and Target Validation

While initial studies may suggest potential therapeutic applications, a deeper understanding of the biological mechanisms of action is crucial for further development. Future research on this compound and its derivatives will need to focus on identifying and validating their specific molecular targets. If early indications point towards anti-cancer activity, for example, studies would aim to pinpoint the specific kinases or signaling pathways that are inhibited. nih.gov

This will involve a combination of biochemical assays, cell-based studies, and proteomic approaches to identify direct binding partners and downstream effects. Understanding the mechanism of action at a molecular level is essential for explaining the observed biological activity and for predicting potential side effects or resistance mechanisms. nih.gov Validating the biological target is a critical step in the drug development pipeline, providing the necessary confidence to move a compound into more advanced stages of testing.

Exploration of New Therapeutic Areas and Applications

The structural motif of this compound suggests a broad potential for biological activity. While it may be initially investigated for applications in areas like oncology and inflammation, future research should not be confined to these fields. chemimpex.com The pyridine core is a common feature in many biologically active compounds, and its derivatives have shown promise in a wide range of therapeutic areas.